(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1466449-95-5
VCID: VC2978652
InChI: InChI=1S/C10H12FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1
SMILES: C1CC(C2=C(C1)C=CC(=C2)F)N.Cl
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS No.: 1466449-95-5

Cat. No.: VC2978652

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride - 1466449-95-5

Specification

CAS No. 1466449-95-5
Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
IUPAC Name (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Standard InChI InChI=1S/C10H12FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1
Standard InChI Key STIGKSYKJSYOOT-PPHPATTJSA-N
Isomeric SMILES C1C[C@@H](C2=C(C1)C=CC(=C2)F)N.Cl
SMILES C1CC(C2=C(C1)C=CC(=C2)F)N.Cl
Canonical SMILES C1CC(C2=C(C1)C=CC(=C2)F)N.Cl

Introduction

Chemical Identity and Structure

Basic Information

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride consists of a tetrahydronaphthalene core with a fluorine atom at the 7-position and a primary amine group at the 1-position in the S configuration, present as a hydrochloride salt. The fundamental structural characteristics of this compound are summarized in Table 1.

Table 1: Chemical Identity of (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

ParameterInformation
CAS Number1466449-95-5
Molecular FormulaC₁₀H₁₃ClFN
Molecular Weight201.67 g/mol
IUPAC Name(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride
MDL NumberMFCD20482265
PubChem CID91634083
EC Number822-754-7

The compound's structure features a tetrahydronaphthalene (tetralin) scaffold with specific stereochemistry at the 1-position, creating a chiral center with the S configuration . The presence of the fluorine atom at the 7-position of the aromatic ring contributes to its unique chemical and potentially biological properties .

Structural Identifiers

Structural identifiers provide standardized ways to represent the compound's structure, facilitating database searches and structural comparisons. Table 2 presents these identifiers.

Table 2: Structural Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C10H12FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1
InChI KeySTIGKSYKJSYOOT-PPHPATTJSA-N
SMILESC1CC(C2=C(C1)C=CC(=C2)F)N.Cl
Canonical SMILESC1CC(C2=C(C1)C=CC(=C2)F)N.Cl

The InChI notation provides a comprehensive description of the compound's structure, including its stereochemistry, while the SMILES notation offers a more compact representation .

Physical and Chemical Properties

Physical Characteristics

The physical characteristics of (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride are important for understanding its behavior in various applications and storage conditions.

Table 3: Physical Properties

PropertyValue
AppearancePowder
ColorNot specified in available data
Melting PointNot available in search results
Boiling PointNot applicable (N/A)
DensityNot available in search results
SolubilityLikely soluble in polar solvents (characteristic of amine hydrochlorides)
Storage Temperature+4°C (recommended)

As with many amine hydrochlorides, this compound is expected to have good stability when stored properly under cool conditions, which is why a storage temperature of +4°C is recommended .

Chemical Reactivity

The chemical reactivity of this compound is influenced by several structural features:

  • The primary amine group (-NH₂) serves as a nucleophile in various reactions and can participate in condensation reactions, reductive aminations, and peptide couplings.

  • The fluorine atom on the aromatic ring affects the electron distribution, potentially influencing reactivity patterns and binding interactions.

  • The hydrochloride salt formation neutralizes the basic amine, enhancing stability while maintaining solubility in polar solvents.

The S-configuration at the 1-position creates a chiral center, which is crucial for potential stereospecific interactions in biological systems and asymmetric synthesis applications .

Biological Activity and Applications

Research Applications

This compound may serve as:

  • A building block in medicinal chemistry for developing more complex structures

  • A chiral intermediate in asymmetric synthesis

  • A tool compound for investigating structure-activity relationships in drug discovery

  • A reference standard for analytical methods development

The stereochemical purity of the compound is likely crucial for these applications, particularly in pharmacological research where enantiomers can exhibit significantly different biological activities .

Classification TypeDetails
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, Eye irritation, May cause respiratory irritation)
Precautionary StatementsP261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501
GHS PictogramIrritant

These classifications indicate that the compound should be handled with appropriate precautions to avoid skin and eye contact, as well as inhalation .

Related Compounds

Parent Compound

The free base form of this compound is (S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 462105-66-4), which has a molecular weight of 165.21 g/mol and formula C₁₀H₁₂FN .

Stereoisomers

The R-isomer, (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1055949-62-6), represents the opposite stereochemistry at the 1-position. This stereoisomer may exhibit different biological activities compared to the S-isomer .

Structural Analogs

Several structural analogs exist with various modifications:

  • (S)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (CAS: 1373232-27-9) - with the fluorine atom at the 6-position instead of 7-position

  • 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine - with the amine group at the 2-position instead of the 1-position

  • 7-fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine - with a methylated amine group

These structural variations can significantly influence the physical, chemical, and biological properties of the compounds, making them valuable for structure-activity relationship studies .

Analytical Characterization

Spectroscopic Methods

Various spectroscopic techniques can be used to characterize and confirm the identity and purity of (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features and stereochemistry

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry to confirm molecular weight and fragmentation patterns

  • X-ray crystallography for definitive structure confirmation, if crystal formation is possible

Chromatographic Methods

Chromatographic techniques are essential for assessing purity and for separating the compound from related substances:

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Chiral HPLC for enantiomeric purity assessment

  • Gas Chromatography (GC) for volatile impurity analysis

These analytical methods are crucial for ensuring the quality and identity of the compound for research applications .

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